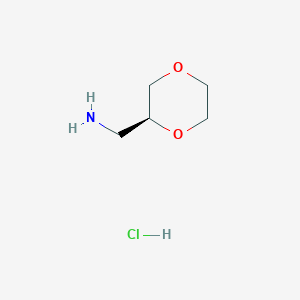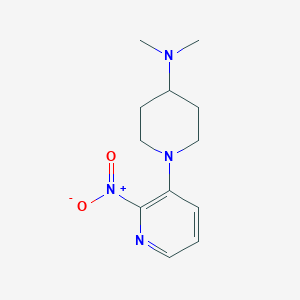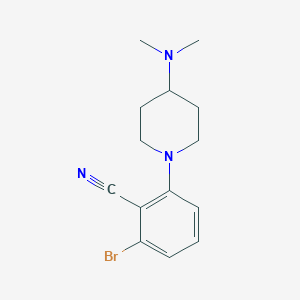![molecular formula C15H19Cl2N3O2S B1407620 1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride CAS No. 1417570-00-3](/img/structure/B1407620.png)
1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds it contains, its stereochemistry if applicable, and its molecular weight .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions required for these reactions and the products formed .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Utilities and Biological Applications : Research into the synthetic utilities of o-phenylenediamines, which shares a similar structural motif with the chlorophenyl component of the compound , suggests a broad range of synthetic applications. These include the development of benzimidazoles, quinoxalines, and benzo[diazepines], which find utility in pharmaceuticals due to their diverse biological activities (M. Ibrahim, 2011). This suggests that the chlorophenyl-diazepane derivative could be of interest in the synthesis of novel therapeutic agents.
Environmental Persistence and Toxicity of Chlorophenols : The environmental behavior of chlorophenols, to which the chlorophenyl group is related, has been extensively reviewed, highlighting their persistence and potential for toxicity. Chlorophenols are known as precursors to dioxins in thermal processes, suggesting that research into the environmental impact and degradation pathways of the chlorophenyl-diazepane compound could be crucial (Yaqi Peng et al., 2016). This is particularly relevant for assessing the compound's safety profile and environmental risk.
Pharmacological Insights from Diazepine Derivatives : The pharmacological actions of benzodiazepines, including their sedative, anxiolytic, and hypnotic properties, offer insights into potential therapeutic applications of the 1,4-diazepane hydrochloride derivative. For example, lorazepam, a well-known benzodiazepine, is utilized for its efficacy in treating anxiety, suggesting a possible area of investigation for the compound in terms of its anxiolytic and sedative potential (B. Ameer & D. Greenblatt, 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-(1,4-diazepan-1-yl)-4-methyl-1,2-thiazole 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S.ClH/c1-11-14(12-3-5-13(16)6-4-12)22(20,21)18-15(11)19-9-2-7-17-8-10-19;/h3-6,17H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJIPKILGUQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)N=C1N2CCCNCC2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)


![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)



